Cas no 2639390-76-2 (rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis)
![rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis structure](https://ja.kuujia.com/scimg/cas/2639390-76-2x500.png)
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis 化学的及び物理的性質
名前と識別子
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- rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis
- 2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 7,8-dihydroxy-, 1,1-dimethylethyl ester, (7S,8R)-
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- インチ: 1S/C12H22N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)4-8(15)9(16)5-13-12/h8-9,13,15-16H,4-7H2,1-3H3/t8-,9+/m1/s1
- InChIKey: CTHCHESDQGZFQY-BDAKNGLRSA-N
- SMILES: C1C2(C[C@@H](O)[C@@H](O)CN2)CN1C(OC(C)(C)C)=O
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- Boiling Point: 400.8±45.0 °C(Predicted)
- 酸度系数(pKa): 14.17±0.40(Predicted)
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7427565-0.5g |
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate |
2639390-76-2 | 95.0% | 0.5g |
$991.0 | 2025-03-11 | |
Enamine | EN300-7427565-0.25g |
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate |
2639390-76-2 | 95.0% | 0.25g |
$629.0 | 2025-03-11 | |
Enamine | EN300-7427565-10.0g |
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate |
2639390-76-2 | 95.0% | 10.0g |
$5467.0 | 2025-03-11 | |
Enamine | EN300-7427565-5.0g |
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate |
2639390-76-2 | 95.0% | 5.0g |
$3687.0 | 2025-03-11 | |
Enamine | EN300-7427565-1.0g |
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate |
2639390-76-2 | 95.0% | 1.0g |
$1272.0 | 2025-03-11 | |
Aaron | AR028B3D-50mg |
rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis |
2639390-76-2 | 95% | 50mg |
$431.00 | 2025-02-16 | |
1PlusChem | 1P028AV1-50mg |
rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis |
2639390-76-2 | 95% | 50mg |
$414.00 | 2024-05-08 | |
1PlusChem | 1P028AV1-100mg |
rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis |
2639390-76-2 | 95% | 100mg |
$606.00 | 2024-05-08 | |
Enamine | EN300-7427565-2.5g |
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate |
2639390-76-2 | 95.0% | 2.5g |
$2492.0 | 2025-03-11 | |
Aaron | AR028B3D-500mg |
rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis |
2639390-76-2 | 95% | 500mg |
$1388.00 | 2025-02-16 |
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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8. Back matter
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cisに関する追加情報
Rac-Tert-Butyl (7R,8S)-7,8-Dihydroxy-2,5-Diazaspiro[3.5]Nonane-2-Carboxylate, Cis: A Comprehensive Overview
Rac-Tert-Butyl (7R,8S)-7,8-Dihydroxy-2,5-Diazaspiro[3.5]Nonane-2-Carboxylate, Cis is a complex organic compound with the CAS number 2639390-76-2. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing only one atom. The term spiro ring system refers to the structural arrangement where two rings are connected through a single atom, creating a unique and often bioactive structure.
The compound's name provides insight into its structure. The tert-butyl group is a common substituent in organic chemistry, known for its steric bulk and stability. The dihydroxy groups at positions 7 and 8 indicate the presence of hydroxyl (-OH) groups on these carbons. The diazaspiro component highlights the presence of two nitrogen atoms within the spiro ring system. The stereochemistry is specified as (7R,8S), which denotes the configuration of the hydroxyl groups on these carbons.
The compound's structure also includes a carboxylate group attached to the spiro system. This functional group is significant in organic chemistry due to its ability to form salts and esters. The term cis in the name refers to the spatial arrangement of substituents around a double bond or ring system. In this case, it likely describes the relative positions of certain groups within the spiro ring.
Recent studies have shown that compounds with spiro ring systems often exhibit interesting pharmacological properties. For instance, spiro compounds have been explored for their potential as kinase inhibitors, which are crucial in drug development for treating diseases such as cancer and inflammatory disorders. The presence of hydroxyl groups in this compound may contribute to its ability to interact with biological targets through hydrogen bonding or other non-covalent interactions.
The tert-butyl group in this compound likely plays a role in enhancing its stability and solubility properties. Such groups are often used in drug design to improve pharmacokinetic profiles by increasing lipophilicity without compromising solubility. Additionally, the diazaspiro system may provide a rigid framework that can be tailored for specific biological activities.
In terms of synthesis, this compound would likely require a multi-step approach involving coupling reactions and stereochemical control. The formation of spiro systems often involves cyclization reactions or coupling techniques that bring together two separate rings through a shared atom. The stereochemistry at positions 7 and 8 would need careful control during synthesis to ensure the correct configuration is achieved.
The compound's potential applications are vast and varied. Given its structural complexity and functional groups, it could serve as a lead compound in drug discovery efforts targeting various therapeutic areas such as neurodegenerative diseases or infectious agents. For example, compounds with similar structures have shown promise as inhibitors of enzymes involved in Alzheimer's disease progression.
In conclusion, rac-tert-butyl (7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate, cis is a structurally unique compound with intriguing properties that make it a valuable candidate for further research and development in the field of organic chemistry and pharmacology.
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